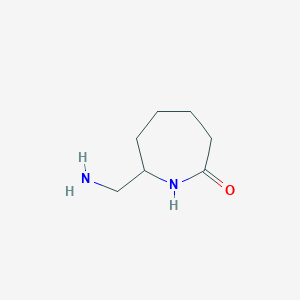![molecular formula C13H11Cl2N3O B2923226 N'-[(3,4-dichlorobenzyl)oxy]-4-pyridinecarboximidamide CAS No. 338753-57-4](/img/structure/B2923226.png)
N'-[(3,4-dichlorobenzyl)oxy]-4-pyridinecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N'-[(3,4-dichlorobenzyl)oxy]-4-pyridinecarboximidamide, also known as DCPI, is a chemical compound that has been the subject of much scientific research due to its potential therapeutic applications.
Scientific Research Applications
Farnesoid X Receptor (FXR) Agonism
This compound has been identified as a potential FXR agonist . FXR is a nuclear receptor that plays a pivotal role in the regulation of bile acid, lipid, and glucose metabolism . Agonists of FXR have been shown to have profound effects on plasma lipids in animal models, suggesting potential therapeutic applications for dyslipidemia and atherosclerosis . The compound’s ability to modulate lipid levels, particularly lowering LDL and triglycerides while raising HDL, makes it a candidate for further preclinical and clinical studies.
Antitumor Activity
The structural analogs of this compound have demonstrated antitumor properties. By studying the crystal structure and the mechanism of action, researchers can develop new therapeutic agents that target specific pathways involved in cancer progression . The compound’s interaction with tyrosine kinase receptors, which are often implicated in tumor growth and metastasis, could be a valuable area of research.
Tyrosine Kinase Receptor Inhibition
Tyrosine kinases are enzymes that play a key role in the signaling pathways of cells, influencing cell division, survival, and differentiation. Inhibition of these receptors can be an effective strategy in treating various diseases, including cancer. The compound’s potential to act as a tyrosine kinase receptor inhibitor could lead to the development of new medications for conditions where these receptors are overactive .
Lipid Modulation in Metabolic Disorders
The compound has shown promise in modulating lipid profiles in preclinical species, which is crucial in the management of metabolic disorders. Its ability to lower LDL and triglycerides while increasing HDL suggests its utility in treating conditions like metabolic syndrome and diabetes, where lipid imbalance is a significant concern .
Pharmacokinetic Studies
Given its potent and selective agonistic activity in vitro, the compound is a suitable candidate for pharmacokinetic studies. These studies can help determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, which are critical for successful drug development .
properties
IUPAC Name |
N'-[(3,4-dichlorophenyl)methoxy]pyridine-4-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c14-11-2-1-9(7-12(11)15)8-19-18-13(16)10-3-5-17-6-4-10/h1-7H,8H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASCSLZLCBURNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CON=C(C2=CC=NC=C2)N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1CO/N=C(/C2=CC=NC=C2)\N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(3,4-dichlorobenzyl)oxy]-4-pyridinecarboximidamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

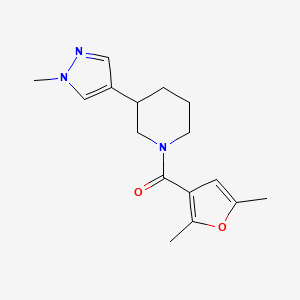
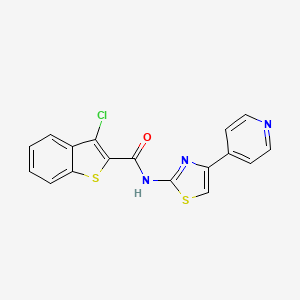
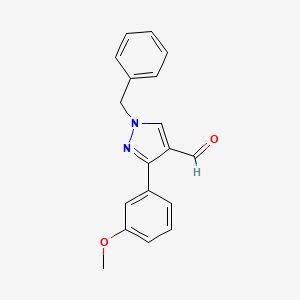
![2-{1-[(pyridin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2923147.png)
![2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-fluorophenyl)acetamide](/img/structure/B2923150.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2923152.png)


![8-methoxy-3-(4-methoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2923157.png)
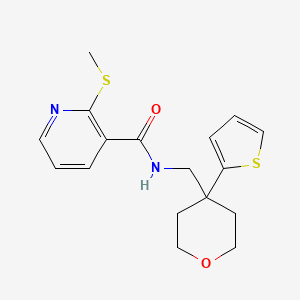

![N-(1,3-benzodioxol-5-ylmethyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2923162.png)
